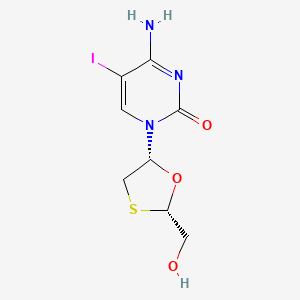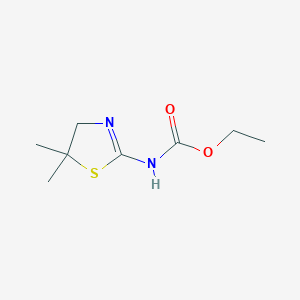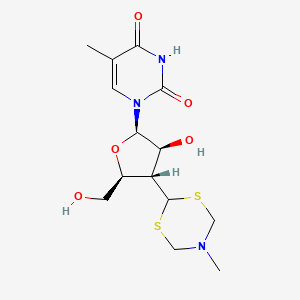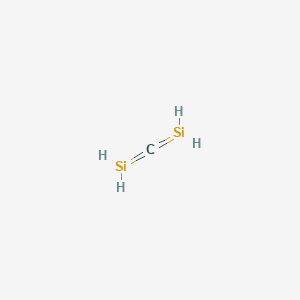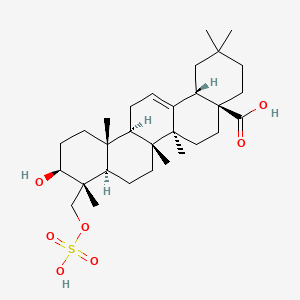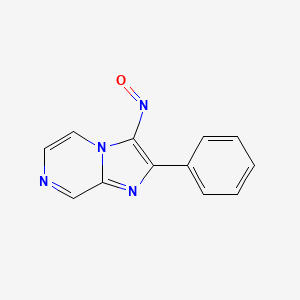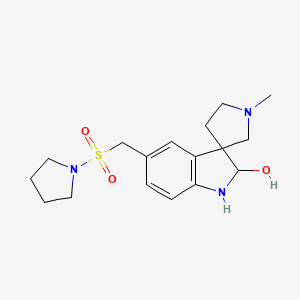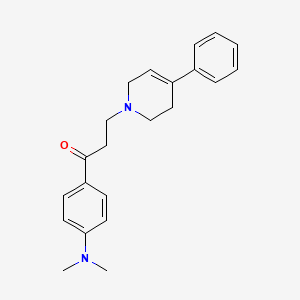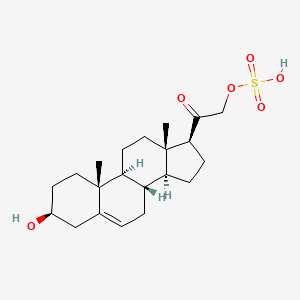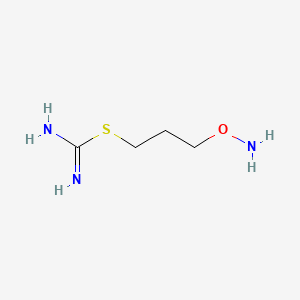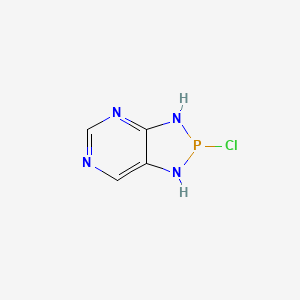
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine is a heterocyclic compound that contains phosphorus, nitrogen, and chlorine atoms within its structure.
準備方法
The synthesis of 2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with phosphorus oxychloride (POCl3), followed by cyclization to form the desired diazaphospholo compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
化学反応の分析
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form corresponding reduced species.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride, amines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes and receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of phosphorus-containing heterocycles.
作用機序
The mechanism of action of 2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine can be compared with other similar compounds, such as:
2-Amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one: This compound has similar structural features but differs in its functional groups and biological activity.
7-Chloro-2-phenyl-2,3-dihydro-1H-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide:
The uniqueness of this compound lies in its specific combination of phosphorus, nitrogen, and chlorine atoms, which confer distinct chemical and biological properties.
特性
CAS番号 |
72185-49-0 |
|---|---|
分子式 |
C4H4ClN4P |
分子量 |
174.53 g/mol |
IUPAC名 |
2-chloro-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H4ClN4P/c5-10-8-3-1-6-2-7-4(3)9-10/h1-2,8H,(H,6,7,9) |
InChIキー |
INSTUYXDMGQBHI-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=N1)NP(N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



